molecular formula C9H12NO2P B12897383 4-(Dimethylphosphoryl)benzamide CAS No. 61738-50-9

4-(Dimethylphosphoryl)benzamide

Cat. No.: B12897383
CAS No.: 61738-50-9
M. Wt: 197.17 g/mol
InChI Key: OCNHLTDLJMUDHZ-UHFFFAOYSA-N
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Description

4-(Dimethylphosphoryl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a dimethylphosphoryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylphosphoryl)benzamide can be synthesized through the direct condensation of benzoic acids and amines in the presence of catalysts. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of ultrasonic irradiation and green catalysts ensures that the production process is both efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylphosphoryl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the use of electrochemically generated superoxide anion in the presence of molecular oxygen can facilitate oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized benzamide derivatives, while substitution reactions can produce a wide range of substituted benzamides .

Scientific Research Applications

4-(Dimethylphosphoryl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylphosphoryl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This suggests that this compound may exert its effects by modulating key signaling pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Dimethylphosphoryl)benzamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethylphosphoryl group differentiates it from other benzamide derivatives, potentially leading to unique interactions and applications in various fields .

Properties

CAS No.

61738-50-9

Molecular Formula

C9H12NO2P

Molecular Weight

197.17 g/mol

IUPAC Name

4-dimethylphosphorylbenzamide

InChI

InChI=1S/C9H12NO2P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H2,10,11)

InChI Key

OCNHLTDLJMUDHZ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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